Cas no 16652-03-2 (Benzenemethanaminium,N,N,N-triethyl-)

Benzenemethanaminium,N,N,N-triethyl- structure
16652-03-2 structure
Product Name:Benzenemethanaminium,N,N,N-triethyl-
CAS No:16652-03-2
MF:C13H22N
MW:192.32048368454
CID:184223
PubChem ID:17208
Update Time:2025-04-19

Benzenemethanaminium,N,N,N-triethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanaminium,N,N,N-triethyl-
    • benzyl(triethyl)azanium
    • benzyl-triethyl-azanium
    • Ammonium, benzyltriethyl-
    • N-benzyl-N,N-diethylethanaminium
    • Triethylbenzylammonium
    • UNII-QS1AQC1A39
    • VBQDSLGFSUGBBE-UHFFFAOYSA-N
    • BENZYLTRIETHYLAMMONIUM CATION
    • CHEMBL1231492
    • InChI=1/C13H22N/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3/q+
    • 2q9y
    • SCHEMBL81238
    • Q27287469
    • AKOS024455954
    • BENZYLTRIETHYLAMMONIUM ION
    • NS00013405
    • 16652-03-2
    • benzyltriethylammonium
    • A8091
    • BENZYLTRIETHYLAZANIUM
    • DTXSID40168118
    • Benzenemethanaminium, N,N,N-triethyl-
    • QS1AQC1A39
    • benzyl triethylammonium
    • Inchi: 1S/C13H22N/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3/q+1
    • InChI Key: VBQDSLGFSUGBBE-UHFFFAOYSA-N
    • SMILES: [N+](CC)(CC)(CC)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 192.17536
  • Monoisotopic Mass: 192.175
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2
  • XLogP3: 2.9

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 0
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